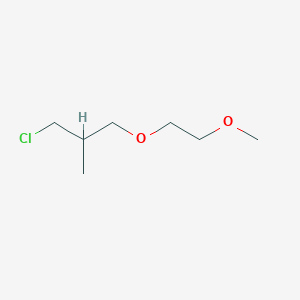
1-Chloro-3-(2-methoxyethoxy)-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(2-methoxyethoxy)-2-methylpropane is an organic compound with the molecular formula C8H17ClO3 It is a chlorinated ether, characterized by the presence of a chlorine atom, a methoxyethoxy group, and a methyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-(2-methoxyethoxy)-2-methylpropane typically involves the reaction of 3-chloro-2-methylpropene with 2-methoxyethanol in the presence of a strong acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of 2-methoxyethanol reacts with the double bond of 3-chloro-2-methylpropene, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(2-methoxyethoxy)-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can yield alkanes or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed:
Substitution: 3-(2-methoxyethoxy)-2-methylpropanol.
Oxidation: 3-(2-methoxyethoxy)-2-methylpropanal or 3-(2-methoxyethoxy)-2-methylpropanoic acid.
Reduction: 3-(2-methoxyethoxy)-2-methylpropane.
Scientific Research Applications
1-Chloro-3-(2-methoxyethoxy)-2-methylpropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(2-methoxyethoxy)-2-methylpropane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The methoxyethoxy group and chlorine atom play crucial roles in determining the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
1-Chloro-3-(2-methoxyethoxy)propane: Lacks the methyl group, resulting in different chemical properties and reactivity.
1-Chloro-2-methylpropane: Lacks the methoxyethoxy group, leading to a simpler structure and different applications.
3-Chloro-2-methylpropene: An unsaturated analog with different reactivity due to the presence of a double bond.
Uniqueness: 1-Chloro-3-(2-methoxyethoxy)-2-methylpropane is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity
Properties
Molecular Formula |
C7H15ClO2 |
|---|---|
Molecular Weight |
166.64 g/mol |
IUPAC Name |
1-chloro-3-(2-methoxyethoxy)-2-methylpropane |
InChI |
InChI=1S/C7H15ClO2/c1-7(5-8)6-10-4-3-9-2/h7H,3-6H2,1-2H3 |
InChI Key |
VKDQSDOZPKPWPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCCOC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


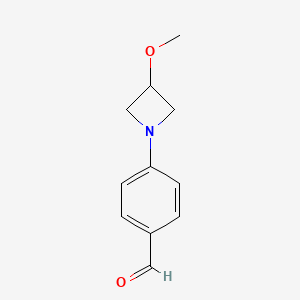
![[1-(Aminomethyl)cyclooctyl]methanol](/img/structure/B13180214.png)
![1-[2-(Aminomethyl)-1,3-thiazol-4-YL]prop-2-EN-1-one](/img/structure/B13180217.png)
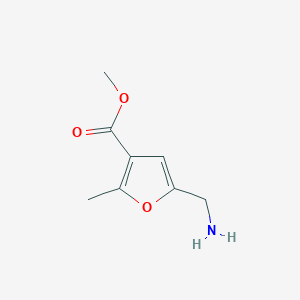
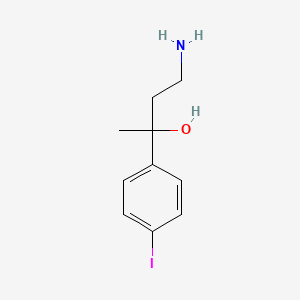
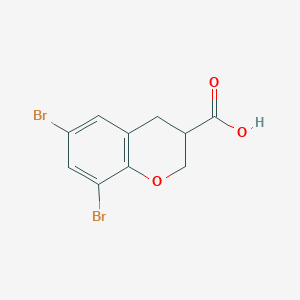
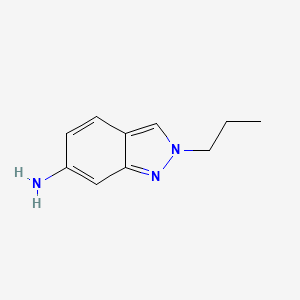
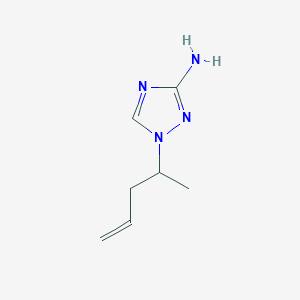

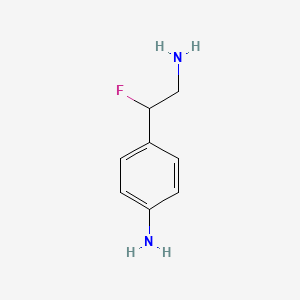
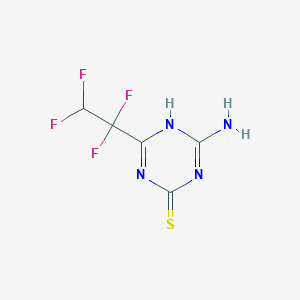
![Methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13180272.png)
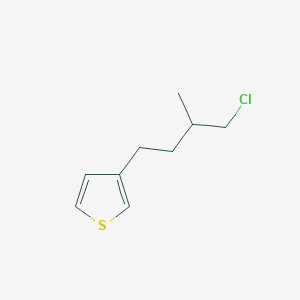
![2-chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13180280.png)
